

N-(5-Bromo-2-methylphenyl)acetamide: A Technical Literature Review

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N*-(5-Bromo-2-methylphenyl)acetamide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(5-Bromo-2-methylphenyl)acetamide, a substituted acetanilide derivative, serves as a crucial intermediate in the synthesis of a variety of organic compounds. Its chemical structure, featuring a bromine atom and a methyl group on the phenyl ring, offers versatile handles for further chemical modifications, making it a valuable building block in medicinal chemistry and materials science. This technical guide provides a comprehensive review of the available research on **N-(5-Bromo-2-methylphenyl)acetamide**, focusing on its synthesis, chemical properties, and potential applications, particularly in drug discovery.

Physicochemical Properties

N-(5-Bromo-2-methylphenyl)acetamide is a solid at room temperature with the chemical formula C_9H_9BrNO .^[1] Key physicochemical properties are summarized in the table below.

Property	Value	Source
Molecular Formula	C ₉ H ₁₀ BrNO	PubChem[1]
Molecular Weight	228.09 g/mol	PubChem[1]
IUPAC Name	N-(5-bromo-2-methylphenyl)acetamide	PubChem[1]
CAS Number	116436-10-3	PubChem[1]
SMILES	<chem>CC1=C(C=C(C=C1)Br)NC(=O)C</chem>	PubChem[1]
Synonyms	2-Acetamido-4-bromotoluene, 2'-methyl-5'-bromoacetanilide	PubChem[1]

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **N-(5-Bromo-2-methylphenyl)acetamide** is not readily available in the reviewed literature, a highly probable synthetic route can be inferred from standard organic chemistry principles and published procedures for closely related compounds. The most plausible method is the acetylation of 5-bromo-2-methylaniline.

Inferred Experimental Protocol: Acetylation of 5-Bromo-2-methylaniline

This protocol is based on the general principles of N-acetylation of anilines.

Materials:

- 5-Bromo-2-methylaniline
- Acetic anhydride or Acetyl chloride
- A suitable solvent (e.g., glacial acetic acid, dichloromethane, or tetrahydrofuran)
- A base (e.g., sodium acetate, pyridine, or triethylamine) if using acetyl chloride

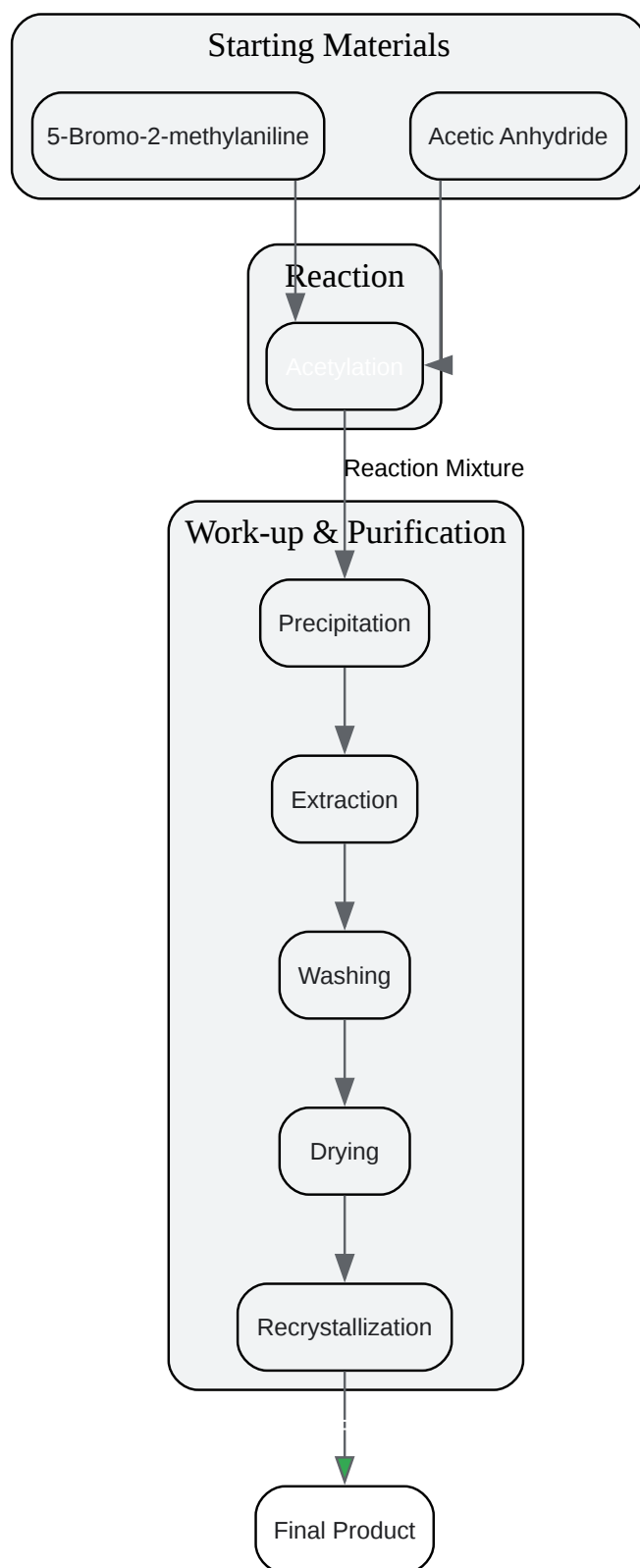
- Water
- Hydrochloric acid (for workup, if necessary)
- Sodium bicarbonate solution (for workup)
- Brine
- Anhydrous sodium sulfate or magnesium sulfate
- Ethanol or other suitable solvent for recrystallization

Procedure:

- Dissolution: In a round-bottom flask, dissolve 5-bromo-2-methylaniline in a suitable solvent.
- Acetylation:
 - Using Acetic Anhydride: Add an equimolar amount or a slight excess of acetic anhydride to the solution. The reaction can often be performed at room temperature or with gentle heating.
 - Using Acetyl Chloride: Cool the aniline solution in an ice bath. Slowly add an equimolar amount of acetyl chloride in the presence of a base to neutralize the HCl byproduct.
- Reaction Monitoring: Stir the reaction mixture at the appropriate temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).
- Work-up:
 - Once the reaction is complete, pour the mixture into cold water to precipitate the crude product.
 - If an acidic or basic catalyst was used, neutralize the solution accordingly. For instance, if pyridine was used, wash the organic layer with a dilute HCl solution. If excess acetic anhydride is present, it will be hydrolyzed in water.
 - Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

- Wash the organic layer sequentially with water, a dilute sodium bicarbonate solution, and brine.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter and concentrate the solvent using a rotary evaporator to obtain the crude **N-(5-Bromo-2-methylphenyl)acetamide**.
- Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the pure product.

Visualization of the Synthetic Workflow:



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*Inferred synthetic workflow for **N**-(5-Bromo-2-methylphenyl)acetamide.*

Spectroscopic Data (Inferred)

Specific spectroscopic data for **N-(5-Bromo-2-methylphenyl)acetamide** is not available in the reviewed literature. However, based on the analysis of closely related compounds, the expected spectral characteristics are presented below. This data is for reference and should be confirmed by experimental analysis.

¹H NMR Spectroscopy (Expected)

Protons	Multiplicity	Chemical Shift (δ) ppm	Notes
CH ₃ (on ring)	Singlet	~ 2.2	
CH ₃ (acetyl)	Singlet	~ 2.1	
Aromatic H	Multiplet	~ 7.0 - 7.5	The exact splitting pattern will depend on the coupling constants between the aromatic protons.
NH	Singlet (broad)	~ 7.5 - 8.5	Chemical shift can vary depending on solvent and concentration.

¹³C NMR Spectroscopy (Expected)

Carbon	Chemical Shift (δ) ppm	Notes
CH ₃ (on ring)	~ 17	
CH ₃ (acetyl)	~ 24	
Aromatic C-Br	~ 115 - 120	
Aromatic CH	~ 120 - 135	
Aromatic C-N	~ 135 - 140	
Aromatic C-CH ₃	~ 130 - 135	
C=O	~ 168 - 170	

Infrared (IR) Spectroscopy (Expected)

Functional Group	Wavenumber (cm ⁻¹)	Notes
N-H Stretch	3250 - 3350	
C-H Stretch (aromatic)	3000 - 3100	
C-H Stretch (aliphatic)	2850 - 3000	
C=O Stretch (amide I)	1660 - 1690	
N-H Bend (amide II)	1510 - 1550	
C-N Stretch	1250 - 1350	
C-Br Stretch	500 - 600	

Mass Spectrometry (Expected)

Ion	m/z	Notes
[M] ⁺	227/229	Isotopic pattern for bromine (¹⁹ Br and ⁸¹ Br) with approximately 1:1 ratio.
[M-CH ₂ CO] ⁺	185/187	Loss of ketene.

Applications in Research and Drug Development

N-(5-Bromo-2-methylphenyl)acetamide is primarily utilized as an intermediate in organic synthesis. Its functional groups allow for a variety of chemical transformations, making it a valuable precursor for more complex molecules with potential biological activity.

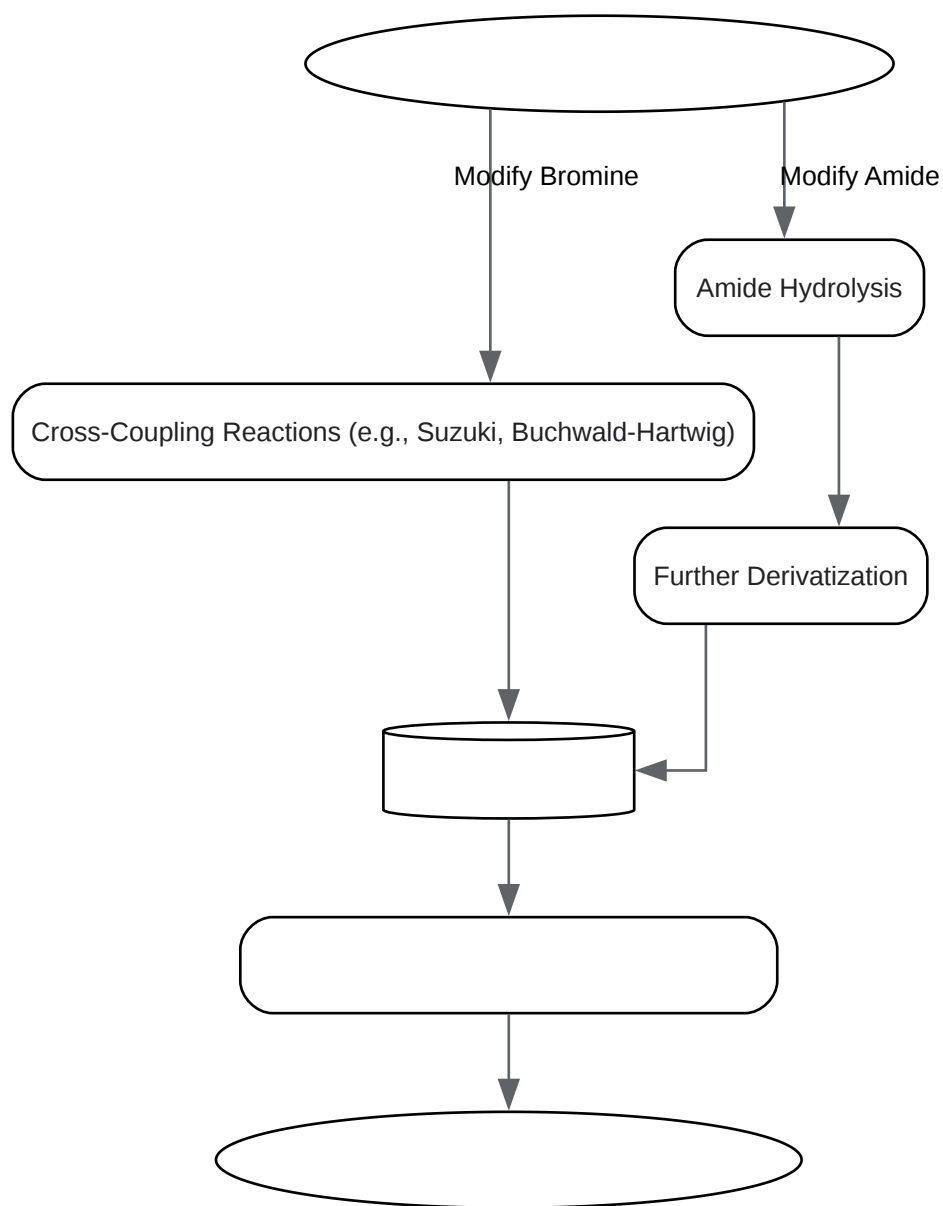
Role as a Synthetic Intermediate

The bromine atom on the aromatic ring is particularly useful for introducing further diversity into the molecular structure. It can participate in various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions, to form new carbon-carbon and carbon-heteroatom bonds. The acetamide group can be hydrolyzed to the corresponding aniline, which can then be used in other synthetic transformations.

Potential in Kinase Inhibitor Synthesis

While there is no direct evidence of **N-(5-Bromo-2-methylphenyl)acetamide** itself having biological activity, its structural motifs are present in various kinase inhibitors. Many kinase inhibitors feature a substituted aromatic core that binds within the ATP-binding pocket of the enzyme. The N-phenylacetamide scaffold can serve as a template for the development of such inhibitors. The bromo and methyl substituents can be modified to optimize binding affinity, selectivity, and pharmacokinetic properties. For instance, the bromine atom can be replaced with other functional groups to explore structure-activity relationships (SAR).

Logical Relationship in Kinase Inhibitor Development:



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*Use of **N**-(5-Bromo-2-methylphenyl)acetamide in generating kinase inhibitor leads.*

Conclusion

N-(5-Bromo-2-methylphenyl)acetamide is a valuable chemical intermediate with significant potential in the synthesis of complex organic molecules, particularly for applications in drug discovery. While detailed research specifically focused on this compound is limited, its structural features and the reactivity of its functional groups make it a versatile building block. The inferred synthetic protocols and expected spectroscopic data provided in this review serve

as a useful guide for researchers. Further investigation into the synthesis of novel bioactive compounds derived from **N-(5-Bromo-2-methylphenyl)acetamide** is warranted, especially in the area of kinase inhibitor development.

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References

- 1. N-(5-Bromo-2-methylphenyl)acetamide | C₉H₁₀BrNO | CID 14233594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [N-(5-Bromo-2-methylphenyl)acetamide: A Technical Literature Review]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b050266#literature-review-of-n-5-bromo-2-methylphenyl-acetamide-research]

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